![molecular formula C10H12F2O3 B1340313 [4-(Difluoromethoxy)-3-ethoxyphenyl]methanol CAS No. 773868-64-7](/img/structure/B1340313.png)

[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

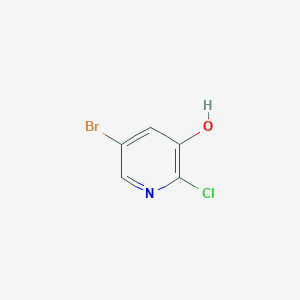

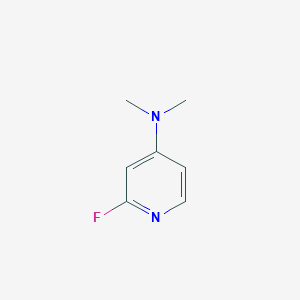

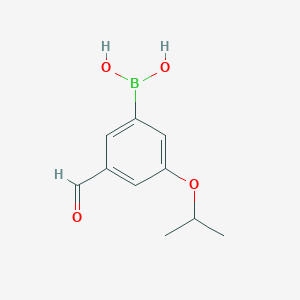

“[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol” is a chemical compound with the molecular formula C10H12F2O3 . It has a molecular weight of 218.2 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol” is 1S/C10H12F2O3/c1-2-14-9-5-7 (6-13)3-4-8 (9)15-10 (11)12/h3-5,10,13H,2,6H2,1H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

“[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol” has a density of 1.2±0.1 g/cm3, a boiling point of 289.2±35.0 °C at 760 mmHg, and a flash point of 138.4±22.5 °C . It has a molar refractivity of 51.0±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 179.0±3.0 cm3 .Scientific Research Applications

Bidentate Chelation-Controlled Asymmetric Synthesis

Research on asymmetric synthesis utilizing chiral auxiliaries like "(S)-(4 R )-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol" highlights the potential for [4-(Difluoromethoxy)-3-ethoxyphenyl]methanol in stereoselective synthesis processes. The study demonstrated the utility of chiral auxiliaries in achieving high enantiomeric excesses, suggesting that similar compounds could be explored for asymmetric synthesis applications (Jung, Ho, & Kim, 2000).

Ligand Exchange Reactions

The study on ligand exchange reactions involving methoxide and alcohols, including substituted aryl alcohols, underscores the reactivity of such molecules towards nucleophilic substitution reactions. This could imply potential uses of [4-(Difluoromethoxy)-3-ethoxyphenyl]methanol in developing novel organometallic complexes or in catalysis (Klausmeyer et al., 2003).

Electron-Injecting Materials for Polymer Light-Emitting Diodes

Research into alcohol-soluble conjugated polymers for use in polymer light-emitting diodes (PLEDs) suggests the relevance of alcohol-soluble molecules in electronics and photonics. The unique solubility and electronic properties of these polymers, as influenced by their processing conditions, highlight the potential for [4-(Difluoromethoxy)-3-ethoxyphenyl]methanol in the synthesis of advanced materials for electronic applications (Huang et al., 2009).

Methanol as a C1 Source in Organic Synthesis

The utilization of methanol as a C1 source for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds is significant in organic synthesis. Studies emphasizing the synthesis of methylated products from methanol suggest potential methodologies for the functionalization of [4-(Difluoromethoxy)-3-ethoxyphenyl]methanol in the synthesis of value-added chemicals (Natte et al., 2017).

Safety and Hazards

properties

IUPAC Name |

[4-(difluoromethoxy)-3-ethoxyphenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O3/c1-2-14-9-5-7(6-13)3-4-8(9)15-10(11)12/h3-5,10,13H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMJDFNIBAXTPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CO)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588122 |

Source

|

| Record name | [4-(Difluoromethoxy)-3-ethoxyphenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol | |

CAS RN |

773868-64-7 |

Source

|

| Record name | [4-(Difluoromethoxy)-3-ethoxyphenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate](/img/structure/B1340258.png)

![1-(4-Amino-phenyl)-5-benzo[1,3]dioxol-5-YL-1H-pyrazole-3-carboxylic acid](/img/structure/B1340266.png)